3-(Aminomethyl)-1H-indole-6-carbonitrile
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Overview
Description
3-(Aminomethyl)-1H-indole-6-carbonitrile is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an aminomethyl group at the 3-position and a carbonitrile group at the 6-position of the indole ring, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1H-indole-6-carbonitrile can be achieved through several methods. One common approach involves the cyclization of 2-ethynylanilines in the presence of a secondary amine and an aldehyde, catalyzed by copper. This method allows for the formation of various substituted indoles, including this compound, in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The aminomethyl and carbonitrile groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different indole derivatives, while substitution reactions can produce a wide range of functionalized indoles.
Scientific Research Applications
3-(Aminomethyl)-1H-indole-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminomethylindole: Similar structure but lacks the carbonitrile group.
3-Methylaminomethylindole: Similar structure with a methyl group instead of an aminomethyl group.
Gramine: Structurally related but with different functional groups.
Uniqueness
3-(Aminomethyl)-1H-indole-6-carbonitrile is unique due to the presence of both the aminomethyl and carbonitrile groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other indole derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H9N3 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
3-(aminomethyl)-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C10H9N3/c11-4-7-1-2-9-8(5-12)6-13-10(9)3-7/h1-3,6,13H,5,12H2 |
InChI Key |
VTLGNFFUDNAXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC=C2CN |
Origin of Product |
United States |
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